molecular formula C10H13BrClNO2 B13596335 Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Cat. No.: B13596335
M. Wt: 294.57 g/mol
InChI Key: IWXMGNUAPHLDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a halogenated aromatic ester hydrochloride with a molecular formula of C₁₁H₁₃BrClNO₂. It features a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at positions 3, 4, 2, and 6, respectively, and is stabilized as a hydrochloride salt. This compound is likely synthesized via sequential bromination, esterification, and amination reactions, followed by HCl salt formation to enhance stability and solubility.

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 3-amino-4-bromo-2,6-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H

InChI Key

IWXMGNUAPHLDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2,6-dimethylbenzoic acid, followed by esterification to form the methyl ester. The amino group is then introduced through a nitration-reduction sequence .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and amine derivatives .

Scientific Research Applications

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Compound 1 : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆)
  • Key Differences: Contains a triazine ring core with methoxyphenoxy and bromo-formylphenoxy substituents, unlike the simpler benzoate backbone of the target compound. Additional functional groups (formyl, methoxy) enhance reactivity for cross-coupling or polymerization applications.
  • Synthesis: Prepared via nucleophilic substitution on trichlorotriazine, followed by sequential phenol couplings .
  • Applications : Likely used in advanced material science (e.g., polymer precursors) due to its triazine-based architecture.
Compound 2 : Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (C₈H₁₈ClNO₂)
  • Key Differences: Butanoate ester backbone (vs. benzoate), with aliphatic dimethyl and methylamino groups. Chiral center (S-configuration) enables enantioselective applications, contrasting the planar aromatic system of the target compound.
  • Synthesis : HCl salt formation via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate .
  • Applications: Potential intermediate for chiral pharmaceuticals (e.g., β-amino acid derivatives).
Compound 3 : Methyl 2:3-dimethoxy-3:6-dimethylbenzoate (C₁₂H₁₆O₄)
  • Key Differences: Methoxy (-OCH₃) groups at positions 2 and 3 instead of amino and bromo substituents. Lacks halogenation and hydrochloride salt stabilization.
  • Synthesis: Historical methylation of orcinol derivatives using phosphorus oxychloride .
  • Applications : Traditional use in dye synthesis or fragrance precursors due to methoxy group stability.
Compound 4 : 4-Bromo-3-methylbenzoic Acid (C₈H₇BrO₂)
  • Key Differences :
    • Simpler benzoic acid structure with bromo and methyl groups at positions 4 and 3.
    • Free carboxylic acid (vs. ester) increases acidity and hydrogen-bonding capacity.
  • Safety Profile : Solid with moderate toxicity (skin/eye irritant) ; contrasts with the hydrochloride salt’s hygroscopicity.

Physical and Chemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Formula C₁₁H₁₃BrClNO₂ C₂₅H₁₉BrN₄O₆ C₈H₁₈ClNO₂ C₁₂H₁₆O₄ C₈H₇BrO₂
Backbone Benzoate Triazine-linked benzoate Butanoate Benzoate Benzoic acid
Key Substituents -NH₂, -Br, -CH₃, HCl Triazine, -OCH₃, -CHO -CH(CH₃)₂, -NHCH₃, HCl -OCH₃, -CH₃ -Br, -CH₃
Solubility High (HCl salt) Moderate (polar solvents) High (polar aprotic) Low (non-polar solvents) Low (aqueous acidic)
Stability Stable (salt form) Sensitive to hydrolysis Stable (chiral) Oxidizes under air Stable (crystalline)

Reactivity and Functional Group Analysis

  • Target Compound: Bromine enables electrophilic substitution (e.g., Suzuki coupling). Amino group participates in diazotization or amide bond formation. HCl salt improves water solubility for biological testing.
  • Compound 1 : Triazine ring undergoes nucleophilic displacement, enabling polymer crosslinking .
  • Compound 2 : Chiral amine facilitates asymmetric synthesis of β-lactams or peptidomimetics .
  • Compound 3 : Methoxy groups resist oxidation, favoring electrophilic aromatic substitution .
  • Compound 4 : Carboxylic acid allows for esterification or metal salt formation .

Biological Activity

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrClNO2C_{10}H_{13}BrClNO_2 and a molecular weight of 294.57 g/mol. The compound features a methyl ester group, an amino group, and a bromo substituent on a dimethylbenzoate backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes. The mechanism involves:

  • Enzyme Inhibition : this compound can bind to the active sites of enzymes, inhibiting their function. This inhibition prevents substrate access and alters enzyme kinetics, making it a candidate for drug development.
  • Binding Interactions : The amino and bromo groups facilitate various binding interactions with biological macromolecules, enhancing the compound's efficacy as an inhibitor .

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • Kinetic studies have shown that this compound exhibits potent inhibitory effects against specific enzymes, with detailed binding affinity measurements providing insights into its potential therapeutic applications.
    • For example, studies indicate that it can effectively inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases.
  • Cytotoxicity Assessments :
    • In vitro cytotoxicity tests on various cell lines have revealed that this compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Differences
Methyl 3-amino-4-chloro-2,6-dimethylbenzoate12345678Chlorine instead of bromine
Methyl 3-amino-4-fluoro-2,6-dimethylbenzoate87654321Fluorine substituent
Methyl 3-amino-4-iodo-2,6-dimethylbenzoate11223344Iodine substituent

The presence of the bromo group in this compound enhances its reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery:

  • Antiviral Activity : Recent investigations have explored its efficacy against viral targets, demonstrating promising results in inhibiting viral replication mechanisms .
  • Pharmacological Applications : The compound is being evaluated for its role in developing novel therapeutic agents targeting metabolic disorders and cancer pathways. Molecular docking studies suggest optimal binding affinities with key targets involved in these diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via sequential bromination and amination of a methyl benzoate precursor. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by amination via Buchwald-Hartwig coupling or nucleophilic substitution. Hydrochloride salt formation is typically performed by treating the free base with HCl in dioxane or methanol . Optimization includes controlling stoichiometry (e.g., excess brominating agents), temperature (room temperature to 80°C), and catalyst selection (e.g., Pd-based catalysts for amination). Yield improvements may require purification steps like recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–3.0 ppm). Conflicting data may arise from solvent effects or impurities; deuterated DMSO or CDCl3 is preferred .
  • LC-MS/HRMS : Confirm molecular weight ([M+H]+ expected for C11H14BrNO2·HCl: ~324.0) and isotopic patterns (bromine’s 1:1 M/M+2 ratio). Discrepancies in mass accuracy (>5 ppm) warrant recalibration or alternative ionization methods (e.g., ESI vs. APCI) .
  • Cross-validation : Compare with computational predictions (e.g., ChemDraw NMR simulations) or literature analogs .

Q. What purification strategies effectively remove byproducts (e.g., dehalogenated or dimerized species) during synthesis?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Use HLB cartridges for polar impurities; precondition with methanol and water .
  • Column Chromatography : Employ gradient elution (e.g., 5–30% ethyl acetate in hexane) on silica gel. Brominated intermediates may require longer retention times.
  • Recrystallization : Use solvent pairs like methanol/diethyl ether to isolate crystalline hydrochloride salts .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what protective groups are suitable for the amino group?

  • Methodology : The 4-bromo group is amenable to Pd-catalyzed couplings (e.g., with boronic acids). However, the amino group may require protection (e.g., Boc or Fmoc) to prevent side reactions. Deprotection with HCl post-coupling regenerates the free amine . Kinetic studies (monitored via TLC or HPLC) can identify optimal reaction times and catalyst loadings (e.g., 5 mol% Pd(PPh3)4) .

Q. What computational approaches predict the compound’s bioactivity (e.g., ACE2 binding affinity for antiviral studies), and how do these models align with experimental data?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ACE2). Focus on hydrogen bonds between the amino group and Asp38 or Lys31 residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS). Compare predicted binding energies (ΔG ~ -7.0 kcal/mol) with SPR or ITC experimental data .

Q. How can researchers resolve contradictions between predicted solubility (e.g., SwissADME) and experimental solubility profiles in aqueous buffers?

  • Methodology : SwissADME may overestimate solubility due to simplified logP calculations. Experimentally, determine solubility via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Use HPLC-UV to quantify saturation concentrations. For low solubility (<1 mg/mL), consider co-solvents (e.g., DMSO ≤1%) or nanoformulation .

Q. What in vitro assays are most effective for evaluating metabolic stability, particularly CYP450-mediated degradation?

  • Methodology :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t1/2 using pseudo-first-order kinetics .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC50 values. Correlate with hepatotoxicity risks .

Q. How do steric and electronic effects of the 2,6-dimethyl groups impact regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodology :

  • DFT Calculations : Compute Fukui indices (Gaussian 09) to identify electron-rich sites. Methyl groups at 2,6-positions exert steric hindrance, directing EAS to the 4-bromo or 3-amino positions.
  • Experimental Validation : Perform nitration or sulfonation; analyze regiochemistry via NOESY or X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.